Ambruticin

Vue d'ensemble

Description

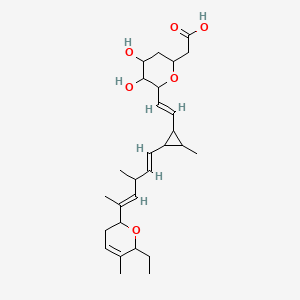

L'ambruticine est une famille de produits naturels polykétides connus pour leur puissante activité antifongique. Ces composés sont isolés de la myxobactérie Sorangium cellulosum et présentent des caractéristiques structurales uniques, notamment un groupe cyclopropyle trisubstitué et deux hétérocycles oxygénés, un tétrahydropyranne et un dihydropyranne .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse totale de l'ambruticine implique une approche convergente où trois fragments clés sont préparés et réunis par couplage croisé de Suzuki-Miyaura et oléfination de Julia-Kocienski. Le processus comprend une déprotection globale en triol et une oxydation sélective de l'alcool primaire, suivie d'une hydrolyse de la lactone pour donner de l'ambruticine .

Méthodes de production industrielle : La production industrielle de l'ambruticine implique généralement des procédés de fermentation utilisant des cultures de Sorangium cellulosum de type sauvage. Des expériences de suppression de gènes et du génie génétique sont utilisés pour améliorer le rendement et la pureté du composé .

Analyse Des Réactions Chimiques

Biosynthetic Pathway Reactions

Ambruticin biosynthesis involves polyketide synthase (PKS) assembly followed by oxidative tailoring. Key enzymatic reactions include:

Tetrahydropyran (THP) Ring Formation

-

AmbJ-Catalyzed Epoxidation-Cyclization :

AmbJ, a flavin-dependent monooxygenase, epoxidizes the C6–C7 alkene of this compound J, triggering a regioselective 6-endo cyclization to form the THP ring in this compound F. This reaction is supported by gene knockout studies where ΔambJ mutants fail to produce this compound F .-

Substrate: this compound J (unsaturated 3,5-dihydroxy acid)

-

Product: this compound F (C3–C7 THP)

-

Dihydropyran (DHP) Ring Formation

-

AmbP/AmbO-Catalyzed Desaturation :

The Rieske oxygenase AmbP and flavin-dependent monooxygenase AmbO mediate the 20,21-desaturation of tetrahydropyran to dihydropyran (DHP) in this compound F. Gene deletions (ΔambP-S or ΔambO-S) result in accumulation of 20,21-dihydrothis compound F, confirming their role .-

Substrate: 20,21-Dihydrothis compound F

-

Product: this compound F (20,21-alkene)

-

Julia–Kocienski Olefination

-

A three-fragment strategy unites C1–C8, C9–C17, and C18–C26 segments via sequential Julia–Kocienski olefinations. This method achieved the first total synthesis of 20,21-dihydrothis compound F and this compound F .

Prins Cyclization

-

The C9–C17 THP ring is synthesized via Prins cyclization of homoallylic alcohol 20 and aldehyde 21 , forming the THP core in 75% yield .

Epoxidation-Cyclization Cascade

-

A bioinspired approach converts β-hydroxy ketone 17 to THP 19 via Sharpless asymmetric epoxidation and spontaneous cyclization (81% yield) .

Table 2: Key Synthetic Routes for this compound F

Mechanistic Insights from QM/MM Studies

Quantum mechanics/molecular mechanics (QM/MM) simulations reveal stereochemical selectivity in AmbDH3-catalyzed dehydration-cyclization:

-

Substrate Chiral Recognition : AmbDH3 exhibits strict selectivity for 2R-configured substrates due to favorable binding energy (−46.3 kcal/mol for 2R6R-2 vs. −41.9 kcal/mol for 2S6R-1) .

-

Transition States : Cyclization of 6S-5 proceeds via a lower-energy pathway (ΔG‡ = 12.3 kcal/mol) compared to 6R-4 (ΔG‡ = 15.7 kcal/mol) .

Gene Knockout Validation

HPLC and NMR analyses of S. cellulosum mutants confirm biosynthetic intermediates:

-

ΔambP-S Mutant: Accumulates 20,21-dihydrothis compound F (retention time: 14.2 min) .

-

ΔambN-S Mutant: Produces this compound F (retention time: 16.8 min) .

Table 3: Metabolite Accumulation in Mutant Strains

| Strain | Major Metabolite | Retention Time (min) | Confirmation Method | Reference |

|---|---|---|---|---|

| ΔambP-S | 20,21-Dihydrothis compound F | 14.2 | HPLC/NMR vs. Synthetic Standard | |

| ΔambN-S | This compound F | 16.8 | HPLC/NMR vs. Synthetic Standard |

Biomimetic Oxidation to this compound S

This compound F undergoes AmbQ/AmbN-mediated oxidation to 5-ketothis compound, followed by reduction to this compound S. Synthetic this compound F was converted to this compound S in vitro, mirroring biosynthetic steps .

Applications De Recherche Scientifique

Antifungal Activity

Ambruticin exhibits strong antifungal activity, making it a valuable candidate in the fight against fungal infections, especially in the context of rising antifungal resistance. Research has shown that ambruticins interfere with fungal osmoregulation by targeting specific kinases, such as Hik1 kinase, which is crucial for fungal survival under osmotic stress. This mechanism provides a novel approach to treating infections caused by resistant fungal strains .

Case Studies on Antifungal Efficacy

- Histoplasmosis and Coccidioidomycosis : In both in vitro and in vivo studies, this compound has demonstrated therapeutic properties against these infections. It has been administered both intravenously and orally with low toxicity profiles .

- Resistance Mechanisms : The increasing resistance of fungi to conventional treatments necessitates the exploration of this compound as an alternative due to its unique mode of action .

Synthesis and Biosynthesis Studies

Research into the synthesis and biosynthesis of ambruticins has been extensive. These studies not only elucidate their complex structures but also pave the way for developing synthetic routes that can produce ambruticins and their derivatives in larger quantities for research and therapeutic purposes.

Synthesis Techniques

- Total Synthesis : Recent advancements have led to successful total syntheses of various ambruticins, including this compound F and J, using modular approaches that involve key reactions such as Suzuki-Miyaura cross-coupling and Julia-Kocienski olefination .

- Biosynthetic Pathways : Investigations into the biosynthetic pathways reveal that specific enzymes, like AmbJ, play critical roles in forming structural components such as tetrahydropyran rings .

Environmental Interactions

This compound has implications beyond human health; it also influences microbial interactions in soil ecosystems. For instance, studies indicate that this compound VS-3 produced by Sorangium cellulosum affects the development of competing myxobacterial species like Myxococcus xanthus, suggesting a role in ecological competition .

Impact on Soil Microbial Communities

- Sporulation Induction : this compound VS-3 acts as a natural chemical inducer of sporulation in M. xanthus, which can alter community dynamics under nutrient-limited conditions .

- Competitive Advantage : The ability of Sorangium cellulosum to produce this compound may confer a competitive edge in nutrient-poor environments by affecting the growth and sporulation of rival species .

Summary Table of this compound Applications

Mécanisme D'action

Ambruticin exerts its antifungal effects by interacting with the high-osmolarity glycerol protein kinase signaling pathway. This interaction disrupts the osmotic balance within fungal cells, leading to their death. The compound’s unique structure, including the tetrahydropyran and dihydropyran rings, plays a crucial role in its mechanism of action .

Comparaison Avec Des Composés Similaires

Jerangolids: Another family of myxobacterial reduced polyketides with similar biosynthetic pathways.

Amphotericin B: A well-known antifungal compound that binds to sterols in fungal cell membranes.

Uniqueness of Ambruticin: this compound’s unique structural features, such as the trisubstituted cyclopropyl group and the combination of tetrahydropyran and dihydropyran rings, distinguish it from other antifungal compounds. Its specific interaction with the high-osmolarity glycerol protein kinase signaling pathway also sets it apart from other antifungal agents .

Propriétés

Numéro CAS |

58857-02-6 |

|---|---|

Formule moléculaire |

C28H42O6 |

Poids moléculaire |

474.6 g/mol |

Nom IUPAC |

2-[6-[(E)-2-[2-[(1E,4E)-5-(6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl)-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid |

InChI |

InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+ |

Clé InChI |

TYIXBSJXUFTELJ-DPSHAVHNSA-N |

SMILES |

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |

SMILES isomérique |

CCC1C(=CCC(O1)/C(=C/C(C)/C=C/C2C(C2/C=C/C3C(C(CC(O3)CC(=O)O)O)O)C)/C)C |

SMILES canonique |

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

67999-78-4 (hydrochloride salt) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ambruticin ambruticin, sodium salt W7783 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.